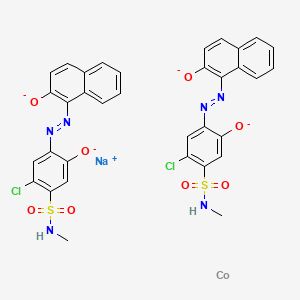
Cobaltate(1-), bis(2-chloro-5-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-methylbenzenesulfonamidato(2-))-, sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is a complex chemical compound known for its vibrant color and unique chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds under controlled conditions. The process often requires precise temperature control and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize yield and minimize impurities. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of cobalt.
Reduction: It can also be reduced, leading to changes in its chemical structure and properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of cobalt, while reduction may result in lower oxidation states .
科学研究应用
Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and experiments to study its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial products.
作用机制
The mechanism of action of Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and conditions under which the compound is used .
相似化合物的比较
Similar Compounds
Some compounds similar to Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) include:
- Sodium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamidato(2-)]cobaltate(1-)
- Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-benzenesulphonamidato(2-)]cobaltate(1-)
Uniqueness
What sets Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) apart is its specific chemical structure, which imparts unique properties such as enhanced stability and reactivity. These characteristics make it particularly valuable in various scientific and industrial applications .
属性
CAS 编号 |
70179-69-0 |
|---|---|
分子式 |
C34H24Cl2CoN6NaO8S2-3 |
分子量 |
861.5 g/mol |
IUPAC 名称 |
sodium;1-[[5-chloro-4-(methylsulfamoyl)-2-oxidophenyl]diazenyl]naphthalen-2-olate;cobalt |
InChI |
InChI=1S/2C17H14ClN3O4S.Co.Na/c2*1-19-26(24,25)16-9-15(23)13(8-12(16)18)20-21-17-11-5-3-2-4-10(11)6-7-14(17)22;;/h2*2-9,19,22-23H,1H3;;/q;;;+1/p-4 |
InChI 键 |
AGRHCPZVEDXIOH-UHFFFAOYSA-J |
规范 SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)[O-])N=NC2=C(C=CC3=CC=CC=C32)[O-])Cl.CNS(=O)(=O)C1=C(C=C(C(=C1)[O-])N=NC2=C(C=CC3=CC=CC=C32)[O-])Cl.[Na+].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


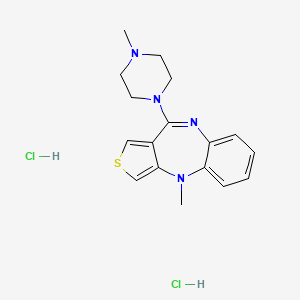
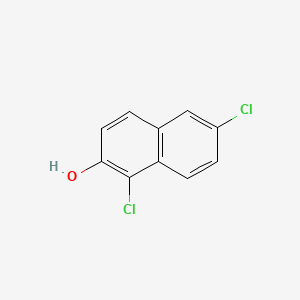
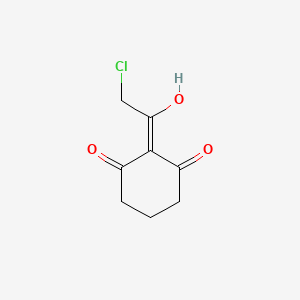

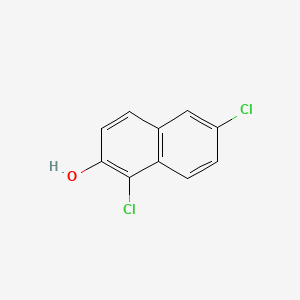
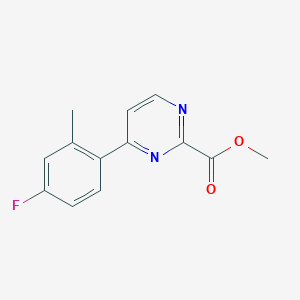
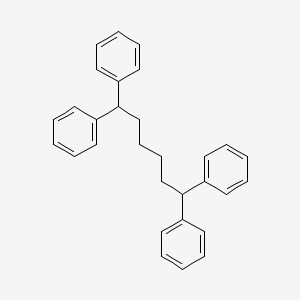
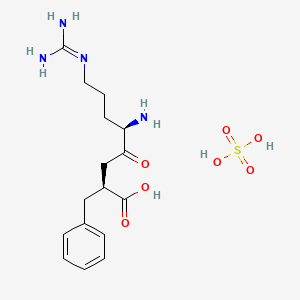
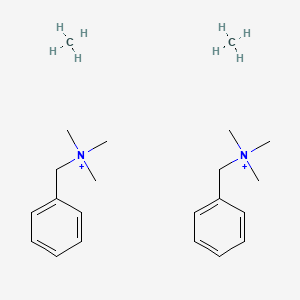

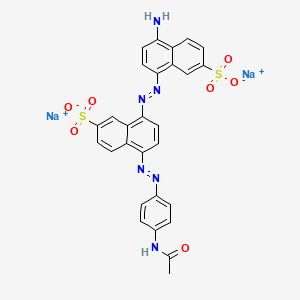

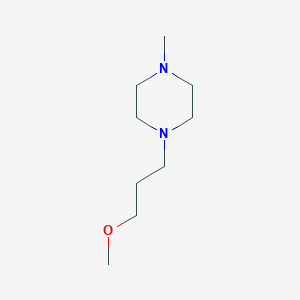
![4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B13781236.png)
